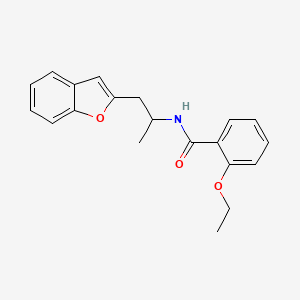

N-(1-(benzofuran-2-yl)propan-2-yl)-2-ethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(1-(benzofuran-2-yl)propan-2-yl)-2-ethoxybenzamide is a chemical entity that appears to be related to a class of compounds that exhibit interesting binding properties to biological receptors. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their interactions with biological targets, such as dopamine receptors and metal ions. For instance, the first paper discusses a compound with a benzamide fragment that shows high affinity for the dopamine D4 receptor, suggesting that the benzamide moiety is a significant pharmacophore for receptor binding .

Synthesis Analysis

The synthesis of related compounds involves the use of palladium-catalyzed reactions, as described in the third paper. A general and efficient synthesis method for 2-benzofuran-2-ylacetamides is developed using sequential Pd(0)-catalyzed deallylation followed by Pd(II)-catalyzed aminocarbonylative heterocyclization . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, as mentioned in the second paper . Single-crystal X-ray diffraction data can provide detailed information about the three-dimensional arrangement of atoms within a molecule, which is crucial for understanding the compound's potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents on the benzamide moiety and the presence of other functional groups in the molecule. The first paper indicates that the terminal benzamide fragment plays a key role in the binding affinity to dopamine receptors . The reactivity of such compounds in the presence of metal ions is also of interest, as demonstrated by the synthesis of a nickel(II) complex in the second paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as solubility, melting point, and stability, can be inferred from related compounds. The second paper describes the characterization of a nickel(II) complex of a similar compound, which includes analysis of its crystal structure and the formation of nickel sulfide nanocrystals upon thermolysis . These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications.

Wissenschaftliche Forschungsanwendungen

Benzofuran Derivatives as Antimicrobial Agents

Benzofuran and its derivatives have shown promise as scaffolds for designing antimicrobial agents active against various clinically approved targets. The unique structural features of benzofuran compounds, coupled with a wide array of biological activities, make them a privileged structure in drug discovery, particularly in the search for efficient antimicrobial candidates. Benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin have been utilized in treating skin diseases like cancer or psoriasis, highlighting their therapeutic versatility (Hiremathad et al., 2015; Miao et al., 2019).

Environmental Impact and Pharmacokinetics

Research on benzofuran derivatives also extends to their environmental impact, pharmacokinetics, and potential toxicities. For instance, benzofurans are studied for their occurrence, fate, and behavior in aquatic environments due to their use in consumer products leading to environmental exposure. Such studies are crucial for understanding the ecological risks associated with benzofuran derivatives and their metabolites (Haman et al., 2015).

Novel Psychoactive Substances and Their Risks

Some benzofuran derivatives are examined for their roles as novel psychoactive substances (NPS). Research in this area focuses on the chemistry, pharmacology, and emerging risks associated with NPS, including those related to benzofuran structures. These studies are essential for public health and safety, offering insights into the potential harms and mechanisms of action of such substances (Sharma et al., 2018).

Wirkmechanismus

Biochemical Pathways

The compound affects the catecholaminergic and serotoninergic pathways in the brain . These pathways are involved in the regulation of various physiological processes, including mood, cognition, and motor control. The downstream effects of these pathways can lead to changes in behavior, perception, and physiological responses.

Pharmacokinetics

. These properties can impact the compound’s bioavailability and its overall effect on the body.

Result of Action

The molecular and cellular effects of the compound’s action can vary depending on the specific serotonin and dopamine receptors it targets and the extent of their activation. Effects can range from changes in mood and behavior to physiological responses such as heart rate and blood pressure . In some cases, the compound has been found to have potential anti-cancer effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Furthermore, individual factors such as age, sex, health status, and genetic makeup can also influence the compound’s efficacy and potential side effects.

Eigenschaften

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-3-23-19-11-7-5-9-17(19)20(22)21-14(2)12-16-13-15-8-4-6-10-18(15)24-16/h4-11,13-14H,3,12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHODCBTTYAIES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC(C)CC2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3002219.png)

![1-(3,5-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B3002221.png)

![2-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3002224.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3002225.png)

![2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid](/img/structure/B3002229.png)

![4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3002233.png)

![N-(5-tert-butyl-2-hydroxyphenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3002240.png)